molecular formula C31H19N3O3 B2609388 (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 333351-42-1

(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2609388
CAS No.: 333351-42-1
M. Wt: 481.511
InChI Key: YRESENKXMTVXGM-ULIFNZDWSA-N
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Description

The compound “(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as azo dyes . Azo dyes are a significant class of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .


Synthesis Analysis

The synthesis of such compounds often involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple aromatic rings and azo groups. Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex and varied. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Scientific Research Applications

Synthesis and Characterization

The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline produced 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione. This compound was studied using X-ray structural analysis, providing insight into its chemical structure and potential for further research applications (Aliev et al., 1997).

Antitumor Potential

A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives has been identified as a novel class of antitumor agents. These compounds selectively inhibit cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1, highlighting their potential in cancer therapy research (Tsou et al., 2009).

Photophysical Properties

Research into benzoisoquinoline-1,3-dione derivatives has demonstrated their potential as thermally activated delayed fluorescent (TADF) emitters. These compounds exhibit high quantum efficiency in red TADF devices due to the strong electron deficiency of the benzoisoquinoline-1,3-dione acceptor moiety (Yun & Lee, 2017).

Fluorescence Applications

The fluorescence properties of certain benzo[de]isoquinoline-1,3-dione derivatives have been studied for their potential in hydrogen bonding interactions and fluorescence enhancement or quenching. These properties are essential for developing fluorescent probes and sensors (Tamuly et al., 2006).

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe based on benzo[de]isoquinoline-1,3-dione for detecting DTT (1,4-dithiothreitol) was developed, showcasing the compound's application in biological and biochemical analysis. The probe demonstrates quick response and satisfactory selectivity for DTT, with potential use in cellular imaging (Sun et al., 2018).

Electrocatalysis and Sensing

Electrochemical studies have revealed the behavior of isoquinoline derivatives on carbon nanotube surfaces, with implications for selective ion recognition and hydrogen peroxide sensing. These findings open up new avenues for developing electrochemical sensors based on such molecular frameworks (Gayathri & Kumar, 2014).

Future Directions

The future directions for research on this compound and similar compounds could involve the development of new strategies for the synthesis of isoquinoline derivatives . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Properties

IUPAC Name

6-benzoyl-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19N3O3/c35-29(20-8-3-1-4-9-20)25-18-19-27-28-24(25)12-7-13-26(28)30(36)34(31(27)37)23-16-14-22(15-17-23)33-32-21-10-5-2-6-11-21/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESENKXMTVXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501041173
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333351-42-1
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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